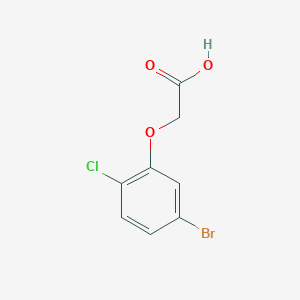

2-(5-Bromo-2-chlorophenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYBBNAWFUAGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 5 Bromo 2 Chlorophenoxy Acetic Acid

Established Synthetic Routes and Reaction Mechanisms for Phenoxyacetic Acid Formation

The synthesis of phenoxyacetic acids, including the specific halogenated compound 2-(5-Bromo-2-chlorophenoxy)acetic acid, is primarily achieved through well-established organic reactions. The choice of pathway depends on the availability of starting materials and desired purity of the final product.

Etherification Reactions involving Halogenated Phenols

The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. masterorganicchemistry.com

The process begins with the deprotonation of the precursor, 5-Bromo-2-chlorophenol (B68879), using a suitable base to form the corresponding phenoxide. This phenoxide anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of a chloroacetate, typically sodium chloroacetate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of the ether linkage and displacement of the chloride ion. wikipedia.org

The synthesis of the key starting material, 5-Bromo-2-chlorophenol, can be accomplished with high efficiency. One reported method involves the demethylation of 5-bromo-2-chloroanisole (B101544) using boron tribromide in dichloromethane, achieving a yield of 98%. chemicalbook.com

General Reaction Scheme:

Phenoxide Formation: A base (e.g., NaOH, KOH) deprotonates the hydroxyl group of 5-Bromo-2-chlorophenol.

Nucleophilic Attack: The resulting 5-bromo-2-chlorophenoxide attacks the α-carbon of chloroacetic acid (or its salt), displacing the chlorine atom to form the sodium salt of the final product.

Acidification: The reaction mixture is acidified to protonate the carboxylate, yielding the final this compound.

Carboxylation and Esterification Pathways

While the Williamson ether synthesis is the primary route to the acid, other transformations related to the carboxyl group are fundamental in the chemistry of phenoxyacetic acids. Carboxylation of the precursor phenol (B47542) is a less direct approach. More commonly, the carboxylic acid group of the final product is modified through esterification.

Esterification is a standard transformation for phenoxyacetic acids. This can be achieved by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. dovepress.comgoogle.com Various coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Hydroxybenzotriazole (HOBt), can also facilitate the formation of esters and amides under milder conditions. dovepress.com

Optimization of Reaction Conditions and Yield for this compound Production

The efficiency and yield of the Williamson ether synthesis for producing this compound are highly dependent on several reaction parameters. Optimization of these conditions is crucial for minimizing side reactions and maximizing product output, with industrial processes often achieving yields greater than 95%. byjus.com

Key factors influencing the reaction include the choice of base, solvent, temperature, and reaction time. wikipedia.orgnumberanalytics.com

Base: Strong bases are required to fully deprotonate the phenol. Common choices include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). byjus.comjk-sci.com The choice of base can affect the reaction rate and the formation of byproducts.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide anion. wikipedia.orgnumberanalytics.com Protic solvents can slow the reaction by solvating the nucleophile itself.

Temperature: The reaction is typically conducted at elevated temperatures, generally between 50 and 100 °C, to ensure a reasonable reaction rate. wikipedia.orgbyjus.com However, excessively high temperatures can promote side reactions, such as the elimination of the haloacetate.

Side Reactions: A primary competing reaction is the E2 elimination of the alkyl halide, especially with sterically hindered substrates. byjus.com Another potential side reaction for phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, although this is less common under typical Williamson conditions. byjus.com

The following interactive table illustrates how reaction parameters can be varied to optimize the yield of a typical Williamson ether synthesis for a substituted phenoxyacetic acid.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| NaOH | Water/Ethanol | 100 | 8 | 75-85 |

| K₂CO₃ | DMF | 80 | 6 | 85-95 |

| KOH | Acetonitrile | 70 | 10 | 80-90 |

| NaH | DMSO | 60 | 4 | >90 |

This table represents typical conditions and yields for the synthesis of substituted phenoxyacetic acids and serves as a guideline for the optimization of this compound production.

Design and Synthesis of Novel Derivatives and Analogues of this compound

The this compound scaffold serves as a valuable starting point for the synthesis of novel derivatives and analogues. The primary sites for chemical modification are the carboxylic acid group and the aromatic ring. Derivatization of the carboxylic acid is the most common strategy, allowing for the creation of esters, amides, and other related functional groups.

For example, the carboxylic acid can be converted to an acyl chloride with thionyl chloride, which is then reacted with various nucleophiles. Reaction with amines yields amides, while reaction with alcohols produces esters. This approach has been used to synthesize a variety of N-acyl tryptophan derivatives from similar phenoxyacetic acids. dovepress.com

Exploration of Substituent Effects on the Phenoxy Ring

The chemical properties and reactivity of this compound and its derivatives are significantly influenced by the two halogen substituents on the phenyl ring. Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). lumenlearning.comlibretexts.org

This inductive withdrawal of electron density has several consequences:

Acidity: It increases the acidity of the parent phenol (5-Bromo-2-chlorophenol) compared to phenol itself, facilitating its deprotonation to form the phenoxide nucleophile.

Ring Reactivity: It deactivates the aromatic ring toward electrophilic aromatic substitution, making further substitution reactions on the ring more difficult compared to unsubstituted benzene. minia.edu.egquora.com

The electronic effects of these substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| Chlorine (Cl) | 2 (ortho) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating, ortho-, para-directing |

| Bromine (Br) | 5 (meta to -OCH₂COOH) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating, ortho-, para-directing |

Modifications to the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives such as esters and amides.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed masterorganicchemistry.com.

Another effective method for esterification involves the use of coupling reagents. For instance, the reaction between carboxylic acids and dialkyl dicarbonates, catalyzed by a weak Lewis acid like magnesium chloride, can produce esters in high yields organic-chemistry.org.

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid to enhance its reactivity. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Recent advancements in amidation methodology include the use of boronic acid catalysts for direct amidation under mild conditions organic-chemistry.org. Furthermore, phosphonium (B103445) salts, generated in situ from reagents like N-chlorophthalimide and triphenylphosphine, have been shown to be effective activating agents for the amidation of a variety of carboxylic acids nih.govresearchgate.net. These methods offer good to excellent yields at room temperature nih.govresearchgate.net.

Table 1: Representative Conditions for Carboxylic Acid Modifications

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol, H₂SO₄ (catalytic), Reflux | Ester |

| Amidation | Amine, DCC, CH₂Cl₂, Room Temperature | Amide |

Chemical Reactions of this compound and its Intermediates

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the ether linkage, and the substituted aromatic ring.

Oxidation: The phenoxyacetic acid moiety is generally stable towards oxidation. However, under forcing conditions, oxidative degradation of the side chain could potentially occur. For instance, studies on similar arylacetic acids have shown that oxidative decarboxylation can lead to the formation of the corresponding aryl aldehydes or ketones chemrevlett.com. This transformation often requires specific catalysts and oxidants chemrevlett.com.

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(5-bromo-2-chlorophenoxy)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids masterorganicchemistry.comdoubtnut.com. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) masterorganicchemistry.comdoubtnut.com.

Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the chloro and bromo substituents on the aromatic ring of this compound makes it a potential substrate for nucleophilic aromatic substitution, although the ether oxygen is an activating group. Strong nucleophiles could potentially displace one of the halogen atoms, particularly if there are additional activating groups present on the ring. The feasibility of such reactions depends on the reaction conditions and the nature of the nucleophile. Generally, SNA r reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group youtube.com.

Beyond the modifications of the carboxylic acid group, other functional group interconversions can be envisaged for this compound and its derivatives.

Ether Cleavage: The ether linkage in phenoxyacetic acids is generally stable but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.orgmasterorganicchemistry.comopenstax.org. This reaction would lead to the formation of 5-bromo-2-chlorophenol and a derivative of acetic acid wikipedia.orgmasterorganicchemistry.comopenstax.org.

Decarboxylation: While generally stable, the carboxylic acid group may be removed under certain conditions. For instance, studies on phenoxyacetic acid herbicides have shown that decarboxylation can occur in biological systems cambridge.org. Chemical methods for the decarboxylation of arylacetic acids are also known, sometimes proceeding via an oxidative pathway chemrevlett.comorganic-chemistry.org.

Table 2: Summary of Potential Chemical Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Reduction of Carboxylic Acid | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-(5-Bromo-2-chlorophenoxy)ethanol |

| Ether Cleavage | HBr (conc.), Heat | 5-Bromo-2-chlorophenol and bromoacetic acid |

Spectroscopic and Advanced Analytical Characterization of 2 5 Bromo 2 Chlorophenoxy Acetic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(5-Bromo-2-chlorophenoxy)acetic acid, both ¹H NMR and ¹³C NMR spectroscopy are critical for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons are influenced by the substitution pattern of the phenyl ring. The electron-withdrawing effects of the bromine and chlorine atoms, along with the ether linkage, would cause these protons to appear in the downfield region of the spectrum, typically between 6.8 and 7.5 ppm. The multiplicity of these signals (singlet, doublet, doublet of doublets) would depend on the coupling interactions between adjacent protons. The methylene protons (-CH₂-) adjacent to the ether oxygen would likely appear as a singlet, typically in the range of 4.5 to 5.0 ppm. The carboxylic acid proton (-COOH) is characterized by a broad singlet that can appear over a wide chemical shift range, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid group (typically in the range of 170-180 ppm), the carbons of the phenyl ring, and the methylene carbon. The chemical shifts of the aromatic carbons are influenced by the halogen substituents and the ether linkage. The carbon atom attached to the ether oxygen would be expected to have a chemical shift in the range of 150-160 ppm, while the carbons bonded to bromine and chlorine would also exhibit characteristic shifts.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar compounds.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~11-13 | broad singlet | - |

| Ar-H | ~6.8-7.5 | multiplet | - |

| OCH₂ | ~4.7 | singlet | - |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Utilization of Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to identify potential impurities. The presence of bromine and chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion region would display a cluster of peaks. The most common fragmentation pathways for phenoxyacetic acids involve cleavage of the ether bond and decarboxylation of the acetic acid side chain.

Key expected fragments in the mass spectrum would include ions resulting from:

Loss of the carboxymethyl radical (•CH₂COOH) to form the 5-bromo-2-chlorophenoxy radical cation.

Cleavage of the ether bond to generate the 5-bromo-2-chlorophenate ion.

Decarboxylation, leading to the loss of CO₂.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the identity of the compound.

| Ion | m/z (relative) | Description |

| [M]⁺ | 100 | Molecular ion |

| [M+2]⁺ | ~130 | Isotope peak due to ⁸¹Br and ³⁷Cl |

| [M+4]⁺ | ~40 | Isotope peak due to ⁸¹Br and ³⁷Cl |

| [M-CH₂COOH]⁺ | Variable | Loss of the carboxymethyl group |

| [5-bromo-2-chlorophenol]⁺ | Variable | Fragment corresponding to the phenol (B47542) |

Note: The relative intensities are approximate and depend on the ionization method and energy.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from any starting materials, byproducts, or degradation products, thereby allowing for its purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. A typical method would involve reversed-phase chromatography.

Method Development Considerations:

Column: A C18 or C8 stationary phase is generally suitable for separating phenoxyacetic acids. The choice of column dimensions (length, internal diameter, and particle size) will depend on the desired resolution and analysis time.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention. A pH below the pKa of the acid (typically around 3-4) will ensure it is in its neutral form and well-retained on a reversed-phase column. Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to achieve a good separation of compounds with a range of polarities.

Detection: Ultraviolet (UV) detection is commonly used, as the phenyl ring of the compound absorbs UV light. The detection wavelength would be set at a λmax of the compound to ensure high sensitivity.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound requires derivatization prior to GC analysis to convert it into a more volatile and thermally stable derivative.

Derivatization: A common derivatization procedure for carboxylic acids is esterification, for example, by reaction with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to form the corresponding methyl ester. This derivative is significantly more volatile and will chromatograph well.

GC-MS Analysis: When coupled with a mass spectrometer (GC-MS), this technique not only separates the derivatized compound from impurities but also provides mass spectral data for their identification. The GC column would typically be a non-polar or medium-polarity capillary column. The temperature program would be optimized to ensure good separation of the components.

Advanced Spectroscopic Methods for Conformational and Electronic Structure Analysis

Beyond basic structural elucidation and purity assessment, advanced spectroscopic and computational methods can provide deeper insights into the three-dimensional structure (conformation) and electronic properties of this compound.

Computational Chemistry: Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the molecule and predict its most stable conformation. These calculations can determine bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. The orientation of the acetic acid side chain relative to the phenyl ring is of particular interest, as it can influence the molecule's physical properties and biological activity.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of its solid-state structure. This technique yields precise atomic coordinates, allowing for the direct visualization of the molecular conformation and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Computational and Theoretical Investigations of 2 5 Bromo 2 Chlorophenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(5-Bromo-2-chlorophenoxy)acetic acid, DFT calculations would be employed to determine its most stable three-dimensional conformation, or optimized geometry. This process involves calculating the total electronic energy for various atomic arrangements and identifying the structure with the minimum energy.

Theoretical calculations for related phenoxyacetic acid derivatives have been performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to model geometric and energetic parameters. nih.gov For this compound, this analysis would yield precise data on bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational model. The optimized structure serves as the foundation for all further computational analyses, including the calculation of vibrational frequencies, electronic properties, and molecular orbitals.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative of the type of data generated from DFT calculations, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| C-Cl | ~1.74 Å | |

| O-C (ether) | ~1.37 Å | |

| C=O (acid) | ~1.21 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-O-C | ~15° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, DFT calculations would provide the energies of these orbitals and visualize their electron density distributions. This analysis helps in predicting which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. Studies on similar halogenated phenols have used HOMO-LUMO analysis to correlate electronic properties with toxicity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data This table represents typical output from FMO analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Energy Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

For this compound, molecular docking simulations would involve placing the molecule into the binding site of a target protein. The simulation software then explores various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The resulting binding affinity, often expressed as a score in kcal/mol, estimates the stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable interaction and higher affinity.

The simulation also reveals the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. For instance, the carboxylic acid group of the molecule is a likely candidate for forming hydrogen bonds with polar residues in a binding site.

Phenoxyacetic acids are known for their herbicidal activity, which often involves mimicking the plant hormone auxin and interacting with auxin-binding proteins. Molecular docking could be used to investigate the interaction of this compound with known plant hormone receptors or other enzymes. Furthermore, by performing docking against a panel of human proteins, potential off-target interactions or therapeutic targets could be identified. For example, studies on other bromophenoxy-containing compounds have used molecular docking to evaluate their binding to targets like cytochrome P450 enzymes to predict potential antioxidant activity or metabolic pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (log P), polarizability, molecular weight, and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov A mathematical model is then developed using statistical techniques like multiple linear regression (MLR) to create an equation that relates these descriptors to the observed activity.

For a class of compounds like phenoxyacetic acid derivatives, a QSAR model could be developed to predict their herbicidal potency, toxicity, or ability to penetrate biological membranes. nih.govmdpi.com Although a specific QSAR model for this compound is not available in the searched literature, it could be included in a dataset of related halogenated phenoxyacetic acids to build such a model. The resulting QSAR equation would allow for the prediction of the activity of new, unsynthesized derivatives, thereby guiding the design of more effective or safer compounds. Reliable QSAR models are validated to ensure they have good predictive power for new molecules. nih.govmdpi.com

Derivation of Molecular Descriptors

A comprehensive analysis of molecular descriptors for this compound has not been specifically published. Such studies would typically involve the calculation of a wide range of descriptors to quantify the physicochemical and structural features of the molecule. These descriptors are fundamental in the development of quantitative structure-activity relationship (QSAR) models.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Category | Specific Descriptor | Calculated Value | Significance in Biological Activity Prediction |

| Constitutional | Molecular Weight | 265.49 g/mol | Relates to the overall size and mass of the molecule. |

| Number of H-bond Acceptors | 3 | Influences interactions with biological targets. | |

| Number of H-bond Donors | 1 | Affects solubility and binding affinity. | |

| Topological | Wiener Index | Not Available | Describes molecular branching. |

| Balaban J Index | Not Available | Characterizes the topological shape of the molecule. | |

| Quantum-Chemical | HOMO Energy | Not Available | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Not Available | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Not Available | Indicates the polarity of the molecule. |

Note: The values in this table are either basic chemical properties or placeholders, as specific computational studies deriving these descriptors for this compound are not available.

Development of Predictive Models for Biological Efficacy

There are no specific predictive models for the biological efficacy of this compound found in the surveyed literature. The development of such models would necessitate a dataset of structurally related compounds with experimentally determined biological activities. By correlating molecular descriptors with these activities, a predictive model could be established.

Table 2: Framework for a Predictive Model of Biological Efficacy

| Model Component | Description | Status for this compound |

| Dataset | A collection of phenoxyacetic acid derivatives with known herbicidal or other biological activities. | A specific dataset inclusive of this compound has not been identified. |

| Molecular Descriptors | Calculated physicochemical and structural properties for each compound in the dataset. | Not specifically calculated for a predictive model involving this compound. |

| Statistical Method | Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. | No models have been developed using these methods for this compound. |

| Validation | Internal and external validation to assess the predictive power and robustness of the model. | Not applicable as no model has been developed. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Specific molecular dynamics (MD) simulations to investigate the conformational flexibility and the influence of solvent effects on this compound have not been reported in the available literature. MD simulations would provide valuable insights into the dynamic behavior of the molecule, its preferred conformations in different environments, and its interactions with solvent molecules, which are crucial for understanding its mechanism of action at a molecular level.

Table 3: Potential Areas of Investigation via Molecular Dynamics Simulations

| Simulation Aspect | Research Question | Potential Findings |

| Conformational Analysis | What are the most stable conformations of the molecule in vacuum and in solution? | Identification of low-energy conformers that may be biologically active. |

| Solvent Effects | How do water molecules interact with the carboxylic acid and ether linkages? | Understanding the hydration shell and its impact on solubility and transport. |

| Interaction with Target Proteins | How does the molecule bind to its biological target, such as an auxin-binding protein? | Elucidation of the binding mode and key intermolecular interactions. |

Structure Activity Relationship Sar Studies of 2 5 Bromo 2 Chlorophenoxy Acetic Acid and Its Analogues

Correlations between Substituent Variations and Biological Efficacy Profiles

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Studies on various analogues have demonstrated that modifications to the phenoxy ring can modulate their efficacy and selectivity for specific biological targets.

Research on a series of phenoxyacetic acid derivatives as selective COX-2 inhibitors has shown that the presence and position of halogen atoms are crucial for their inhibitory activity. For instance, the introduction of a bromine atom at position 4 of the phenoxy ring in certain derivatives led to a marked enhancement of inhibitory potency against COX-2. mdpi.com This suggests that the electronic and steric properties of the halogen substituent play a significant role in the molecule's interaction with the active site of the enzyme.

The general structure-activity relationships for phenoxyacetic acids as herbicides indicate that the substitution pattern on the aromatic ring dictates their auxin-like activity. The presence of a halogen, such as chlorine, at the para-position is often associated with high herbicidal efficacy. The interplay between different substituents, such as the bromo and chloro groups in 2-(5-Bromo-2-chlorophenoxy)acetic acid, can fine-tune the biological activity profile. The electronic properties of these substituents, as described by Hammett constants, and their lipophilicity are key determinants of their biological action. semanticscholar.org

To illustrate the impact of substituent variations, the following interactive data table summarizes the COX-2 inhibitory activity of representative phenoxyacetic acid derivatives.

| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) for COX-2 |

| 1 | H | H | H | H | H | 0.25 |

| 2 | Cl | H | H | H | H | 0.18 |

| 3 | H | H | Br | H | H | 0.12 |

| 4 | Cl | H | Br | H | H | Not specified |

Note: This table is a representative example based on general findings in the field and does not represent data for this compound itself unless explicitly stated in cited research.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for a class of compounds identifies the essential three-dimensional arrangement of functional groups responsible for their biological activity. For this compound and its analogues, several key pharmacophoric features can be identified based on their structure and the known requirements for activity in related compounds.

The essential pharmacophoric elements generally include:

An aromatic ring: This serves as a scaffold for the substituents and is crucial for hydrophobic interactions within the binding pocket of the target protein.

An acidic group (carboxylic acid): The acetic acid moiety is a critical feature, often involved in hydrogen bonding or ionic interactions with key amino acid residues in the active site. For instance, in COX-2 inhibitors, the carboxylate group is known to interact with arginine and tyrosine residues. mdpi.com

A general pharmacophore model for halogenated phenoxyacetic acid derivatives would likely include a hydrophobic aromatic feature, a hydrogen bond acceptor/donor feature from the carboxylic acid, and specific regions where halogen atoms contribute to favorable interactions.

Rational Design Principles for Novel this compound Derivatives

The rational design of new derivatives of this compound aims to optimize its biological activity, selectivity, and pharmacokinetic properties. Based on the established SAR and pharmacophore models, several design principles can be proposed:

Modification of the Acetic Acid Side Chain: The carboxylic acid group is often essential for activity. It can be esterified to create prodrugs with improved bioavailability. The length and branching of the alkyl chain can also be altered to probe the steric tolerance of the binding site.

Substitution on the Aromatic Ring: The positions and nature of the halogen substituents are critical. Further exploration of different halogen substitutions (e.g., fluorine, iodine) or the introduction of other small lipophilic groups at various positions on the phenyl ring could lead to analogues with enhanced potency or altered selectivity.

Bioisosteric Replacement: The carboxylic acid moiety could be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to potentially improve metabolic stability or binding interactions. Similarly, the ether linkage could be replaced with other linkers like thioether or amide bonds to explore conformational effects.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in the rational design process. These approaches can predict the binding modes and activities of designed analogues, helping to prioritize synthetic efforts.

Comparative SAR Analysis with Other Halogenated Phenoxyacetic Acid Compounds

The SAR of this compound can be better understood by comparing it with other well-known halogenated phenoxyacetic acids, such as the herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA).

The biological activity of these compounds is highly dependent on the substitution pattern on the phenyl ring. For example, in the context of herbicidal activity, the presence of a substituent at the para-position (C4) is generally considered important. The nature of the substituent at the ortho-position (C2) also significantly influences activity.

A comparative analysis highlights the following trends:

Effect of Halogen Type: The type of halogen can influence both the lipophilicity and the electronic nature of the molecule. Bromine is more lipophilic and less electronegative than chlorine, which can affect membrane permeability and binding interactions.

Effect of Substitution Position: The relative positions of the halogens are crucial. The 2,5-disubstitution pattern in the target compound is less common than the 2,4-disubstitution found in many active herbicides. This difference in substitution pattern likely leads to a distinct three-dimensional shape and electronic distribution, potentially resulting in a different biological activity profile or target selectivity.

The following table provides a comparative overview of the physicochemical properties and general biological activities of selected halogenated phenoxyacetic acids.

| Compound | Structure | Molecular Weight ( g/mol ) | LogP (calculated) | Primary Biological Activity |

| 2-Chlorophenoxyacetic acid | 186.59 | 2.13 | Herbicide | |

| 4-Chlorophenoxyacetic acid | 186.59 | 2.13 | Herbicide | |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 221.04 | 2.81 | Herbicide | |

| This compound | 265.49 | 3.25 | Varies with biological target |

LogP values are estimations and can vary based on the calculation method.

This comparative analysis underscores the importance of the specific halogenation pattern in determining the biological properties of phenoxyacetic acid derivatives.

Environmental Fate and Biogeochemical Transformations of 2 5 Bromo 2 Chlorophenoxy Acetic Acid

Degradation Pathways and Metabolite Identification in Environmental Matrices

The breakdown of 2-(5-Bromo-2-chlorophenoxy)acetic acid in the environment is expected to proceed through several key pathways, leading to the formation of various intermediate metabolites.

In soil and aquatic environments, the primary mechanism for the degradation of phenoxyacetic acid herbicides is biotransformation by microorganisms. This process typically begins with the cleavage of the ether bond that links the acetic acid side chain to the aromatic ring. This initial step is often catalyzed by specific enzymes, such as dioxygenases, which have been observed in the degradation of other phenoxyacetic acids like 2,4-D. nih.govresearchgate.net Following ether linkage cleavage, the resulting aromatic structure, 5-Bromo-2-chlorophenol (B68879), becomes available for further microbial attack. Subsequent steps would involve the removal of the halogen substituents (bromine and chlorine) and the cleavage of the aromatic ring, leading to simpler, non-toxic compounds that can be integrated into microbial metabolic pathways.

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound. Photolysis, or degradation by sunlight, particularly in surface waters, can lead to the cleavage of the ether bond and the dehalogenation of the aromatic ring. The presence of photosensitizing substances in the water can accelerate this process. Hydrolysis, the reaction with water, is generally considered a slower degradation pathway for phenoxyacetic acids under typical environmental pH and temperature conditions. However, over extended periods, it may contribute to the breakdown of the compound.

Microbial Biodegradation Mechanisms and Involved Microorganisms

The biodegradation of halogenated aromatic compounds like this compound is a critical process for their removal from the environment. This is accomplished by a diverse range of microorganisms equipped with specialized enzymatic systems.

Microorganisms capable of degrading halogenated organic compounds often possess specific adaptive mechanisms and enzyme systems. Bacteria from genera such as Pseudomonas, Comamonas, and Alcaligenes have been identified as key players in the degradation of chlorinated and brominated herbicides. researchgate.netnih.govnih.govresearchgate.net These microbes can utilize these compounds as a source of carbon and energy. The key enzymes involved in these processes are broadly categorized as dehalogenases and dioxygenases. nih.govresearchgate.netmdpi.com Dehalogenases are responsible for the removal of halogen atoms from the aromatic ring, a crucial step in detoxification. Dioxygenases initiate the cleavage of the aromatic ring, making the carbon skeleton accessible for further metabolism.

The dehalogenation of this compound is a critical step in its detoxification and complete mineralization. This process can occur either aerobically or anaerobically. Aerobic dehalogenation often involves oxidative reactions catalyzed by mono- or dioxygenases, where the halogen is removed and replaced by a hydroxyl group. nih.gov Anaerobic dehalogenation, or reductive dehalogenation, involves the removal of a halogen atom with the concurrent addition of electrons.

Following dehalogenation, the resulting dihydroxylated aromatic intermediate undergoes ring cleavage. This is typically accomplished by dioxygenase enzymes that break the aromatic ring between or adjacent to the hydroxyl groups. The resulting aliphatic acids are then further metabolized through central metabolic pathways, such as the Krebs cycle.

Environmental Persistence and Transport Dynamics

The environmental persistence of this compound is influenced by a combination of its chemical properties and environmental conditions. Factors such as soil type, organic matter content, pH, temperature, and the presence of adapted microbial populations significantly affect its degradation rate. In general, phenoxyacetic acids are moderately persistent in the environment.

The transport of this compound in the environment is primarily governed by its solubility in water and its potential for adsorption to soil particles. As an acidic compound, its mobility in soil is pH-dependent. At higher pH values, it will exist in its anionic form, which is more water-soluble and less likely to adsorb to soil organic matter, leading to a higher potential for leaching into groundwater. Conversely, at lower pH values, it is more likely to be in its non-ionized form and adsorb to soil, reducing its mobility.

Soil Adsorption and Leaching Potential

The behavior of this compound in soil is largely governed by its acidic nature and the physicochemical properties of the soil itself, such as pH and organic matter content.

Phenoxyacetic acids are weak acids. In the typical pH range of most agricultural soils (pH 5–8), they predominantly exist in their anionic form. mdpi.comnih.gov This negative charge results in electrostatic repulsion from the negatively charged surfaces of soil colloids like clay and organic matter. Consequently, the adsorption of phenoxyacetic acids to soil particles is generally weak. nih.gov This weak interaction enhances their mobility in the soil profile, creating a potential for leaching into groundwater. nih.gov

Adsorption is highly dependent on soil pH. As the pH of the soil decreases (becomes more acidic), a greater proportion of the acid exists in its neutral, molecular form. This uncharged form is more readily adsorbed by soil organic matter. mdpi.comnih.gov Therefore, in more acidic soils, the mobility of this compound would be expected to decrease.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil. Low Koc values suggest weak adsorption and high mobility. Studies on chlorinated phenoxyacetic acids consistently show low Koc values, confirming their potential to leach. researchgate.net While specific values for this compound are unavailable, the data for analogous compounds are illustrative.

Table 1: Soil Adsorption Coefficients for Structurally Related Phenoxyacetic Acids

| Compound | Koc (mL/g) | Leaching Potential |

|---|---|---|

| 2,4-D | 20 - 150 | High to Very High |

| MCPA | 10 - 160 | High to Very High |

| Mecoprop (MCPP) | 20 - 150 | High to Very High |

Note: This table presents data for analogous compounds to infer the potential behavior of this compound. Data compiled from various environmental science sources.

Given its structure, this compound is expected to exhibit weak adsorption in most soil types, leading to a significant potential for leaching, particularly in soils with low organic matter and neutral to alkaline pH.

Volatilization Characteristics

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. For phenoxyacetic acids, the potential for volatilization is highly dependent on their chemical form.

When in its anionic or salt form, which is prevalent under most environmental pH conditions, this compound would have a very low vapor pressure and would not be expected to volatilize significantly from moist soil or water surfaces. cdc.gov Volatilization during and after application primarily becomes a concern for the ester formulations of phenoxyacetic herbicides, which are chemically modified to be more volatile. mdpi.comthestatesman.com Assuming this compound is in its acid or salt form, it is not considered a volatile compound.

Table 2: Volatility Data for a Representative Phenoxyacetic Acid (2,4-D)

| Property | Value | Implication for Volatilization |

|---|---|---|

| Vapor Pressure (acid form) | 6.5 x 10⁻³ Pa at 25°C | Very Low |

| Henry's Law Constant | 1.23 x 10⁻⁶ Pa·m³/mol | Not significant from water |

Note: This table presents data for an analogous compound (2,4-D) to infer the potential behavior of this compound. Data compiled from environmental chemistry databases.

Therefore, volatilization is not anticipated to be a major pathway for the environmental dissipation of this compound.

Occurrence and Distribution in Environmental Compartments

There are no specific monitoring studies that report the presence or distribution of this compound in the environment, as it is not a widely used commercial herbicide. However, the distribution patterns of other widely used phenoxyacetic herbicides provide a clear indication of where such a compound would likely be found if it were released into the environment.

Due to their high water solubility and low adsorption in soil, phenoxyacetic acids are frequently detected in surface and groundwater. nih.govnih.gov Runoff from agricultural areas and leaching through the soil profile are the primary transport mechanisms to these aquatic environments. mdpi.comcdc.gov Monitoring programs in Europe and North America have often detected compounds like MCPA and 2,4-D in water bodies. mdpi.comresearchgate.net The European Union has established a maximum concentration limit for any single pesticide in drinking water at 0.1 µg/L. nih.govnih.gov

The presence of these compounds in soil is typically transient, related to application timing, with concentrations decreasing due to leaching and degradation. mdpi.com While not highly volatile, phenoxyacetic acids can enter the atmosphere through spray drift during application. cdc.gov Subsequent deposition can lead to their presence in non-target areas. mdpi.com Studies have also detected these herbicides in the urine of individuals in agricultural communities, indicating that human exposure can occur through environmental pathways. aaem.pl

Emerging Research Directions and Future Perspectives for 2 5 Bromo 2 Chlorophenoxy Acetic Acid

Development of Advanced Synthetic Strategies for Enhanced Sustainability

The traditional synthesis of phenoxyacetic acids often involves the reaction of a phenol (B47542) with chloroacetic acid. ontosight.ai For halogenated variants like 2-(5-bromo-2-chlorophenoxy)acetic acid, this process can involve multi-step reactions that may use hazardous materials and generate significant waste. google.comgoogle.com Emerging research is focused on developing greener, more sustainable synthetic routes that align with the principles of green chemistry. azocleantech.comficci.in These principles advocate for processes that reduce or eliminate the use and generation of hazardous substances, maximize atom economy, and improve energy efficiency. mdpi.com

Key areas of development include:

Novel Catalytic Systems: Researchers are exploring advanced catalytic methods, including enzyme-catalyzed reactions, to improve synthesis efficiency and reduce environmental impact. ontosight.ai Biocatalysis, using enzymes like halogenases, offers a highly selective and sustainable alternative for introducing halogen atoms into aromatic compounds. researchgate.netmdpi.comresearchgate.net

Alternative Solvents and Reaction Conditions: The move away from volatile organic solvents towards greener alternatives like water or ionic liquids is a critical aspect of sustainable synthesis. google.com Additionally, optimizing reaction conditions to lower energy consumption contributes to a more sustainable process.

Waste Reduction and Recycling: Modern synthetic strategies prioritize the recycling of solvents and catalysts and aim to minimize wastewater discharge, creating closed-loop systems that are more economically and environmentally viable. google.comgoogle.com

| Synthetic Approach | Key Features | Potential Sustainability Benefits |

|---|---|---|

| Traditional Synthesis | Multi-step reactions, use of chlorinated phenols and chloroacetic acid. google.comwikipedia.org | Established and scalable but can generate significant hazardous waste. google.com |

| Enzyme-Catalyzed Synthesis | Use of biocatalysts like halogenases and laccases. ontosight.aimdpi.com | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalysts. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased energy efficiency, often higher yields, potential for solvent-free reactions. |

| Flow Chemistry | Continuous reaction in a reactor system. | Improved safety and control, enhanced heat and mass transfer, easier scale-up, potential for automation. |

Integration of Omics Technologies in Mechanistic Biological Studies

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for achieving a systems-level understanding of these mechanisms. researchgate.netcambridge.orgpacb.com These technologies allow for a comprehensive analysis of the changes occurring within an organism at the molecular level following exposure to a compound. mdpi.comnih.gov

Future research will likely involve:

Transcriptomics: Analyzing the complete set of RNA transcripts to identify genes that are up- or down-regulated in response to the compound, offering insights into the cellular pathways affected.

Proteomics: Studying the entire complement of proteins to understand how the compound alters protein expression and post-translational modifications, which directly relates to cellular function.

Metabolomics: Examining the complete set of small-molecule metabolites to identify biochemical pathways that are perturbed by the compound's presence.

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mode of action, identify potential off-target effects, and better understand mechanisms of resistance in target organisms. researchgate.netcambridge.org

Refinement of Predictive Computational Models for Structure-Function Relationships

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is becoming an indispensable tool in chemical research. nih.gov These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govmdpi.com For halogenated phenoxyacetic acids, QSAR can predict herbicidal efficacy, potential toxicity, and environmental fate based on molecular descriptors. nih.govmdpi.comresearchgate.net

Future directions in this area include:

Advanced Algorithms: The use of machine learning and deep learning algorithms can create more accurate and predictive QSAR models, capable of handling large and complex datasets. mdpi.com

Improved Molecular Descriptors: Developing and incorporating more sophisticated descriptors that better capture the nuances of molecular structure, such as quantum chemical parameters and 3D structural information, will enhance model performance. nih.govresearchgate.net

Mechanistic Docking: Molecular docking simulations can predict how compounds like this compound interact with specific protein targets, providing a structural basis for their activity and guiding the design of new, more selective molecules. nih.gov

| Computational Technique | Application for this compound | Potential Outcome |

|---|---|---|

| QSAR Modeling | Predicting herbicidal activity based on structural features (e.g., halogen position, lipophilicity). mdpi.comnih.gov | Faster screening of new derivatives; prioritization of candidates for synthesis. nih.gov |

| Molecular Docking | Simulating the binding interaction with target proteins (e.g., auxin-binding proteins). nih.gov | Understanding the molecular basis of action; designing more potent and selective compounds. |

| Density Functional Theory (DFT) | Calculating electronic properties, reactivity, and geometric parameters. nih.govresearchgate.net | Providing detailed insights into chemical reactivity and stability. nih.gov |

| ADMET Prediction | Modeling Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.net | Early-stage assessment of potential environmental and biological impact. |

Exploration of Novel Research Applications Beyond Traditional Agrochemical Contexts

While phenoxyacetic acids are primarily known for their herbicidal properties, their chemical scaffold holds potential for a broader range of applications. jetir.org The unique combination of an aromatic ring, an ether linkage, and a carboxylic acid group, further modified by halogenation, provides a versatile platform for chemical synthesis.

Emerging areas of exploration include:

Pharmaceutical and Medicinal Chemistry: Derivatives of phenoxyacetic acid have been investigated for various pharmacological activities, including anti-inflammatory, anti-mycobacterial, and anti-cancer properties. nih.govmdpi.com Research has shown that halogen-containing derivatives can exhibit enhanced biological activity. nih.gov For example, some derivatives are being explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov

Materials Science: The structural motifs present in these compounds could be used as building blocks for the synthesis of novel polymers or functional materials.

Bioremediation: Understanding the microbial degradation pathways of halogenated aromatic compounds is crucial for environmental science. nih.gov This knowledge can be applied to develop bioremediation strategies for contaminated sites. nih.govscience.gov

Collaborative Research Frameworks for Comprehensive Understanding of Halogenated Phenoxyacetic Acids

The complex nature of halogenated aromatic compounds, from their synthesis and application to their environmental fate and biological effects, necessitates a multidisciplinary and collaborative research approach. researchgate.nettaylorfrancis.com Addressing the challenges associated with these compounds requires expertise from chemists, biologists, toxicologists, environmental scientists, and computational modelers.

Future progress will depend on:

Interdisciplinary Research Centers: Establishing collaborative centers can foster communication and synergy between different scientific disciplines, leading to a more holistic understanding. nih.gov

Public-Private Partnerships: Collaboration between academic institutions, government regulatory agencies, and industry can accelerate the development of safer and more sustainable chemical products and practices.

International Cooperation: Given the global nature of agriculture and environmental concerns, international research initiatives are essential for sharing data, standardizing methodologies, and addressing transboundary issues related to chemical use and pollution. rsc.orgopenaccessgovernment.orgstockholmresilience.orgspaceinafrica.com Such frameworks are crucial for developing comprehensive risk assessments and implementing effective management strategies on a global scale.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-Bromo-2-chlorophenoxy)acetic acid?

- Methodological Answer : The compound is typically synthesized via regioselective halogenation. A common approach involves bromination of a chlorophenoxyacetic acid precursor using bromine in acetic acid under controlled conditions (e.g., 60 mmol bromine in 60 mL acetic acid, stirred at room temperature for 1 hour). Purification is achieved via recrystallization from ethanol or aqueous acetic acid, yielding high-purity crystals .

Q. How is the purity of this compound assessed in laboratory settings?

- Methodological Answer : Purity is validated using a combination of techniques:

- Melting Point (mp) Analysis : Compare observed mp (e.g., 173–175°C) with literature values .

- NMR Spectroscopy : H and C NMR resolve substituent positions and confirm regioselectivity. For example, methoxy and bromo groups show distinct splitting patterns in aromatic regions .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures no residual starting materials or byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents influence the molecular geometry of this compound?

- Methodological Answer : X-ray crystallography reveals distortions in bond angles due to electron-withdrawing substituents (Br, Cl). For example, C–C–C angles at bromine-substituted positions widen to ~121.5°, compared to 118° for electron-donating groups like methoxy. These distortions are analyzed using software like SHELXL for refinement and ORTEP-3 for visualization .

Q. What crystallographic techniques resolve hydrogen bonding networks in halogenated acetic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies centrosymmetric dimers with hydrogen-bonding motifs. Hydrogen bond lengths (O–H···O ~1.8 Å) and angles are refined using SHELXL. Thermal ellipsoid plots generated via ORTEP-3 highlight anisotropic displacement parameters, critical for understanding packing efficiency .

Q. How can reaction conditions be optimized to minimize byproducts during bromination of chlorophenoxyacetic acid precursors?

- Methodological Answer : Key parameters include:

- Temperature Control : Slow addition of bromine at 0–5°C reduces side reactions like di-bromination.

- Solvent Choice : Acetic acid enhances solubility of intermediates and stabilizes carbocation intermediates.

- Stoichiometry : Molar ratios of bromine to precursor (1:1) prevent excess halogenation. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. How can NMR spectroscopy resolve overlapping signals in structurally complex halogenated acetic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.